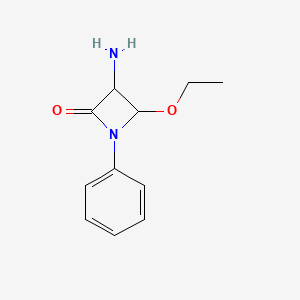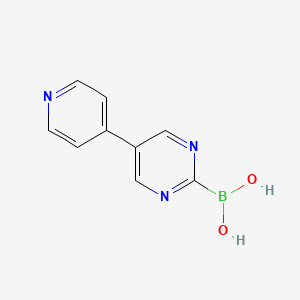
3-Amino-4-ethoxy-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-ethoxy-1-phenylazetidin-2-one is a heterocyclic compound that belongs to the azetidinone family. This compound is characterized by its azetidinone ring, which is a four-membered lactam ring. The presence of an amino group, an ethoxy group, and a phenyl group attached to the azetidinone ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethoxy-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethoxy-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-ethoxy-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethoxy-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenylazetidin-2-one
- 4-Ethoxy-1-phenylazetidin-2-one
- 3-Amino-4-methoxy-1-phenylazetidin-2-one
Uniqueness
3-Amino-4-ethoxy-1-phenylazetidin-2-one is unique due to the presence of both an amino group and an ethoxy group on the azetidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-4-ethoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-9(12)10(14)13(11)8-6-4-3-5-7-8/h3-7,9,11H,2,12H2,1H3 |
InChI Key |
JAJCWEKCLQXVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=O)N1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)




![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)






![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)

